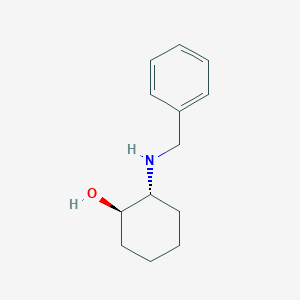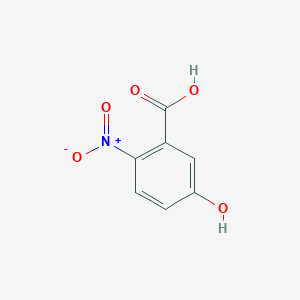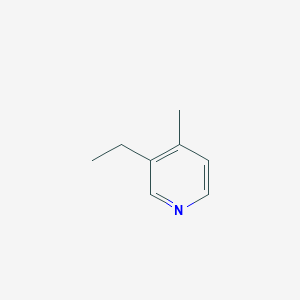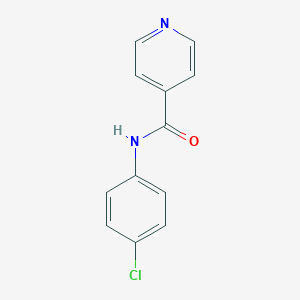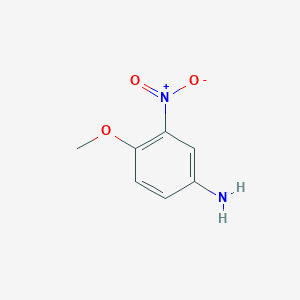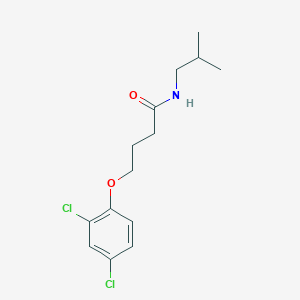
(E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone, also known as EF24, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. EF24 is a curcumin analog that has been shown to possess numerous biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
(E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone exerts its biological activities through multiple mechanisms of action. It has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone also activates the Nrf2 pathway, which is involved in antioxidant defense. Additionally, (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has been shown to inhibit the Akt/mTOR pathway, which is involved in cancer cell growth and survival. (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has also been found to inhibit the STAT3 pathway, which is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
(E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has been found to possess numerous biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as IL-6, IL-8, and TNF-α. (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has also been found to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. Moreover, (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has also been found to possess low toxicity and high bioavailability. However, (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has some limitations for lab experiments. Its solubility in water is limited, which can affect its efficacy in certain assays. (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone is also sensitive to light and air, which can affect its stability.
Orientations Futures
(E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has promising potential for the development of novel therapeutics for various diseases. Future research should focus on optimizing the synthesis of (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone to achieve higher yields and purity. Moreover, future studies should investigate the efficacy of (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone in preclinical and clinical trials for the treatment of cancer, neurodegenerative diseases, and other inflammatory disorders. Additionally, further research is needed to elucidate the mechanisms of action of (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone and its potential interactions with other drugs.
Méthodes De Synthèse
(E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone can be synthesized through a multistep process involving the condensation of 4-fluorobenzaldehyde with 1-tetralone, followed by reduction and cyclization. The final product is obtained through recrystallization and purification. The synthesis of (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
(E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has been extensively studied for its potential therapeutic properties. It has been shown to possess potent anti-inflammatory, antioxidant, and anticancer activities. (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells. Moreover, (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has been found to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
59082-25-6 |
|---|---|
Formule moléculaire |
C17H13FO |
Poids moléculaire |
252.28 g/mol |
Nom IUPAC |
(2E)-2-[(4-fluorophenyl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H13FO/c18-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)17(14)19/h1-6,9-11H,7-8H2/b14-11+ |
Clé InChI |
UFYHKHRBFAQTGQ-SDNWHVSQSA-N |
SMILES isomérique |
C1C/C(=C\C2=CC=C(C=C2)F)/C(=O)C3=CC=CC=C31 |
SMILES |
C1CC(=CC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C31 |
SMILES canonique |
C1CC(=CC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




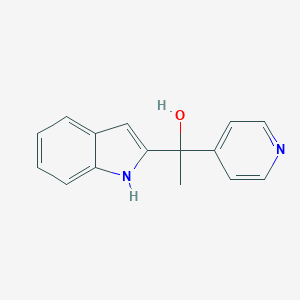
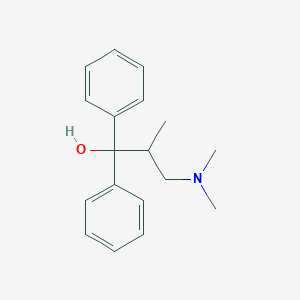
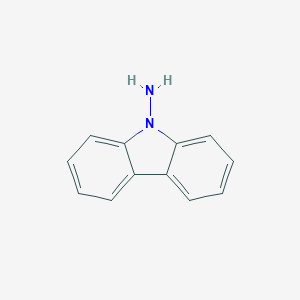
![2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid](/img/structure/B184551.png)
![4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B184553.png)
